molecular formula C18H22BrNO4 B14992696 5-bromo-3-(6,6-dimethyl-4-oxotetrahydro-2H-pyran-3-yl)-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-(6,6-dimethyl-4-oxotetrahydro-2H-pyran-3-yl)-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14992696
M. Wt: 396.3 g/mol
InChI Key: MSPZCHQDXXVZOI-UHFFFAOYSA-N
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Description

5-BROMO-3-(6,6-DIMETHYL-4-OXOOXAN-3-YL)-3-HYDROXY-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a bromine atom, a dimethyl-substituted oxane ring, and an indole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-(6,6-DIMETHYL-4-OXOOXAN-3-YL)-3-HYDROXY-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could result in a variety of functionalized derivatives.

Scientific Research Applications

5-BROMO-3-(6,6-DIMETHYL-4-OXOOXAN-3-YL)-3-HYDROXY-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-BROMO-3-(6,6-DIMETHYL-4-OXOOXAN-3-YL)-3-HYDROXY-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    5-BROMO-3-(6,6-DIMETHYL-4-OXOOXAN-3-YL)-3-HYDROXY-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE: Similar structure but with a methyl group instead of a propyl group.

    5-BROMO-3-(6,6-DIMETHYL-4-OXOTETRAHYDRO-2H-PYRAN-3-YL)-3-HYDROXY-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE: Similar structure but with a tetrahydropyran ring instead of an oxane ring.

Uniqueness

The uniqueness of 5-BROMO-3-(6,6-DIMETHYL-4-OXOOXAN-3-YL)-3-HYDROXY-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22BrNO4

Molecular Weight

396.3 g/mol

IUPAC Name

5-bromo-3-(6,6-dimethyl-4-oxooxan-3-yl)-3-hydroxy-1-propylindol-2-one

InChI

InChI=1S/C18H22BrNO4/c1-4-7-20-14-6-5-11(19)8-12(14)18(23,16(20)22)13-10-24-17(2,3)9-15(13)21/h5-6,8,13,23H,4,7,9-10H2,1-3H3

InChI Key

MSPZCHQDXXVZOI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(C1=O)(C3COC(CC3=O)(C)C)O

Origin of Product

United States

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